molecular formula C19H16F3N5O3 B11505433 1-benzyl-N-(2-methoxyphenyl)-5-[(2,2,2-trifluoroacetyl)amino]triazole-4-carboxamide

1-benzyl-N-(2-methoxyphenyl)-5-[(2,2,2-trifluoroacetyl)amino]triazole-4-carboxamide

Cat. No.: B11505433
M. Wt: 419.4 g/mol
InChI Key: RCMLFFCNAARCCW-UHFFFAOYSA-N
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Description

1-BENZYL-N-(2-METHOXYPHENYL)-5-(2,2,2-TRIFLUOROACETAMIDO)-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE is a synthetic organic compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry for the development of pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-BENZYL-N-(2-METHOXYPHENYL)-5-(2,2,2-TRIFLUOROACETAMIDO)-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE typically involves multiple steps:

    Formation of the Triazole Ring: This can be achieved through a [1,3]-dipolar cycloaddition reaction between an azide and an alkyne.

    Introduction of the Benzyl Group: This step may involve a nucleophilic substitution reaction.

    Attachment of the Methoxyphenyl Group: This can be done through a coupling reaction, such as Suzuki or Heck coupling.

    Incorporation of the Trifluoroacetamido Group: This step may involve an acylation reaction using trifluoroacetic anhydride.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic routes to improve yield and reduce costs. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

1-BENZYL-N-(2-METHOXYPHENYL)-5-(2,2,2-TRIFLUOROACETAMIDO)-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: This may involve the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: This can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Coupling Reagents: Palladium catalysts for Suzuki or Heck coupling.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction may produce an amine derivative.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential as a pharmaceutical agent.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-BENZYL-N-(2-METHOXYPHENYL)-5-(2,2,2-TRIFLUOROACETAMIDO)-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects by inhibiting or activating these targets, leading to changes in cellular pathways and biological processes.

Comparison with Similar Compounds

Similar Compounds

    1-BENZYL-5-(2,2,2-TRIFLUOROACETAMIDO)-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE: Lacks the methoxyphenyl group.

    1-BENZYL-N-(2-METHOXYPHENYL)-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE: Lacks the trifluoroacetamido group.

Uniqueness

1-BENZYL-N-(2-METHOXYPHENYL)-5-(2,2,2-TRIFLUOROACETAMIDO)-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE is unique due to the presence of both the methoxyphenyl and trifluoroacetamido groups, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C19H16F3N5O3

Molecular Weight

419.4 g/mol

IUPAC Name

1-benzyl-N-(2-methoxyphenyl)-5-[(2,2,2-trifluoroacetyl)amino]triazole-4-carboxamide

InChI

InChI=1S/C19H16F3N5O3/c1-30-14-10-6-5-9-13(14)23-17(28)15-16(24-18(29)19(20,21)22)27(26-25-15)11-12-7-3-2-4-8-12/h2-10H,11H2,1H3,(H,23,28)(H,24,29)

InChI Key

RCMLFFCNAARCCW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1NC(=O)C2=C(N(N=N2)CC3=CC=CC=C3)NC(=O)C(F)(F)F

Origin of Product

United States

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